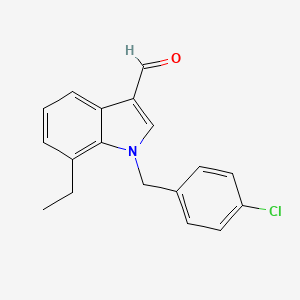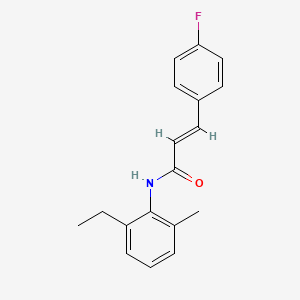![molecular formula C16H11ClO3 B5781397 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as CPCCOEt, is a compound that belongs to the class of benzo[c]chromen-6-one derivatives. CPCCOEt is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic transmission and plasticity.
Mécanisme D'action
MGluR1 is a G protein-coupled receptor that is activated by glutamate binding and triggers downstream signaling pathways that regulate synaptic plasticity, neuronal excitability, and gene expression. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor and preventing glutamate from binding. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to reduce seizure activity and protect against neuronal damage in animal models of epilepsy. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to attenuate anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. Furthermore, 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for mGluR1, which allows for the specific modulation of glutamate signaling without affecting other neurotransmitter systems. However, one limitation of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for the research and development of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in animal models and humans to determine the optimal dosage and administration route. Additionally, the therapeutic potential of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in various neurological and psychiatric disorders warrants further investigation, including the evaluation of its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with 2-chloroallyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl alcohol to yield 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. The purity and yield of the compound can be improved by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, anxiety, and depression. The selective inhibition of mGluR1 by 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of glutamate, a major neurotransmitter in the brain, and attenuate excitotoxicity, which is a pathological process that leads to neuronal damage and death.
Propriétés
IUPAC Name |
3-(2-chloroprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDXBKMSNRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloroprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)
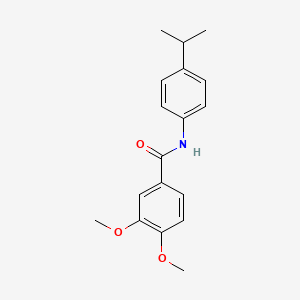

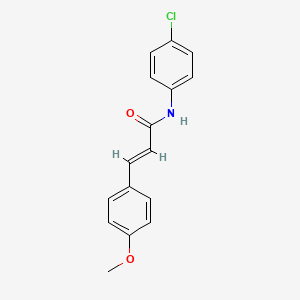
![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
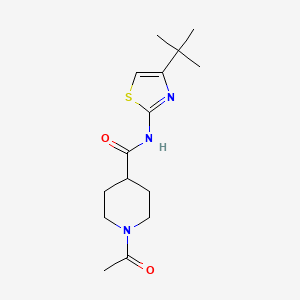



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
